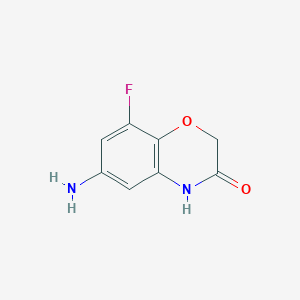

6-amino-8-fluoro-4H-1,4-benzoxazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoxazinoid derivatives, including compounds like "6-amino-8-fluoro-4H-1,4-benzoxazin-3-one," often involves the dehydration of dihydroxy-oxazines or cyclization reactions of nitroso-compounds with urea derivatives. These methods highlight the importance of electrophilic oxazinium salts in the formation of benzoxazinones and related structures (Sainsbury, 1991).

Molecular Structure Analysis

The molecular structure of benzoxazinoids is characterized by the presence of nitrogen substituents that determine their biological and chemical functionalities. Their antimicrobial potential, as well as their role as scaffolds for designing new compounds with enhanced properties, are influenced by these structural elements (de Bruijn et al., 2018).

Chemical Reactions and Properties

Benzoxazinoids undergo various chemical reactions, including reductions and electrophilic substitutions, owing to their reactive oxazine and benzoxazine rings. These reactions are crucial for the synthesis of derivatives with potential pharmacological probes and for understanding their biological activities (Bakhotmah & Al-Otaibi, 2020).

Physical Properties Analysis

The physical properties of benzoxazinoids, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structures. Fluorinated derivatives, in particular, exhibit unique properties due to the high electronegativity of fluorine atoms, which can improve stability and hydrophobic effects (Bakhotmah & Al-Otaibi, 2020).

Chemical Properties Analysis

The chemical properties of "6-amino-8-fluoro-4H-1,4-benzoxazin-3-one" and related benzoxazinoids include their reactivity towards nucleophiles and electrophiles, their potential for forming stable carbanions, and their applications in creating compounds with significant biological activity. These properties are crucial for their use in medicinal chemistry and the development of new pharmacological agents (Bakhotmah & Al-Otaibi, 2020).

Applications De Recherche Scientifique

Plant Defense and Antimicrobial Potential

- Benzoxazinoids in Plant Defense : Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites produced by plants like maize and wheat, offering defense against biological threats. The 1,4-benzoxazin-3-one backbone, in particular, serves as a potential scaffold for designing new antimicrobial compounds, with synthetic derivatives showing potent activity against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).

Chemical Synthesis and Applications

- Synthesis of Benzoxazole Derivatives : Microwave-assisted synthesis has emerged as an efficient technique for the production of benzoxazole derivatives, a closely related class, showcasing the importance of such scaffolds in material science and medicinal chemistry. This review highlights the versatility of microwave techniques in enhancing the diversity of benzoxazole derivatives through various reaction conditions and starting materials (Özil & Menteşe, 2020).

Medicinal Chemistry and Drug Design

- Benzoxazine as a Privileged Scaffold : Benzoxazine derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-microbial, anti-tuberculosis, anti-oxidant, and anti-cancer activities. This underscores the benzoxazine scaffold's role as a versatile building block in medicinal chemistry for developing therapeutic candidates with desirable biological properties (Tang, Tan, Chen, & Wan, 2022).

Mécanisme D'action

- By inhibiting PSII, this compound disrupts the normal functioning of photosynthesis, leading to reduced energy production and growth inhibition in plants .

- Ultimately, this disrupts the synthesis of carbohydrates and other essential metabolites in plants .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Propriétés

IUPAC Name |

6-amino-8-fluoro-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-5-1-4(10)2-6-8(5)13-3-7(12)11-6/h1-2H,3,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULDDKARXKYPEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C(=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)dibenzo[c,f]cinnoline](/img/structure/B1175754.png)

![Methyl 2-bromothieno[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B1175764.png)